L748337

Beschreibung

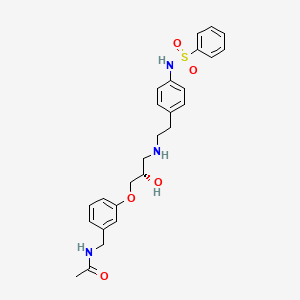

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[[3-[(2S)-3-[2-[4-(benzenesulfonamido)phenyl]ethylamino]-2-hydroxypropoxy]phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5S/c1-20(30)28-17-22-6-5-7-25(16-22)34-19-24(31)18-27-15-14-21-10-12-23(13-11-21)29-35(32,33)26-8-3-2-4-9-26/h2-13,16,24,27,29,31H,14-15,17-19H2,1H3,(H,28,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIONHVPTYTSHZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC1=CC(=CC=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244192-94-7 | |

| Record name | L 748,337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244192947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

L748337: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L748337 is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) superfamily. While classically defined as an antagonist due to its ability to block agonist-induced cyclic adenosine monophosphate (cAMP) accumulation, this compound exhibits functional selectivity, also known as biased agonism. It independently activates the mitogen-activated protein kinase (MAPK) signaling pathway through a Gαi/o-dependent mechanism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding affinity, functional activity, and downstream signaling effects. Furthermore, it includes comprehensive experimental protocols for key assays used to characterize this compound and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: β3-Adrenergic Receptor Antagonism and Biased Agonism

This compound is a competitive antagonist at the human β3-adrenergic receptor.[1] Its primary mechanism involves binding to the receptor and blocking the canonical Gαs-mediated signaling cascade, thereby inhibiting the production of the second messenger cAMP.[1][2] This antagonistic activity is potent and selective for the β3-AR over β1-AR and β2-AR subtypes.[1][3][4]

A critical aspect of this compound's pharmacology is its demonstration of biased agonism.[2][5] While it antagonizes the Gαs pathway, it simultaneously acts as an agonist to stimulate the MAPK signaling pathway, specifically leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (Erk1/2) and p38 MAPK.[2][5] This activation is mediated through the Gαi/o protein, as evidenced by its sensitivity to pertussis toxin.[2][5] This dual functionality highlights the complexity of GPCR signaling and the ability of ligands to stabilize distinct receptor conformations that preferentially couple to different downstream effectors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with adrenergic receptors and its functional consequences.

Table 1: Binding Affinity of this compound for Human Adrenergic Receptors

| Receptor Subtype | Ki (nM) |

| β3-Adrenergic Receptor | 4.0[1][3][4] |

| β1-Adrenergic Receptor | 390[1][3][4] |

| β2-Adrenergic Receptor | 204[1][3][4] |

Table 2: Functional Activity of this compound

| Assay | Parameter | Value | Cell Line |

| cAMP Accumulation (in response to Isoproterenol) | IC50 (nM) | 6 | CHO cells expressing human β3-AR |

| Erk1/2 Phosphorylation | pEC50 | 11.6[4][5] | CHO-K1 cells expressing human β3-AR |

| p38 MAPK Phosphorylation | pEC50 | 5.7[2] | CHO-K1 cells expressing human β3-AR |

Signaling Pathways

The signaling pathways modulated by this compound are multifaceted, reflecting its role as a biased agonist.

Experimental Protocols

The following protocols are representative of the key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is adapted from methodologies used in the characterization of β-adrenergic receptor ligands.

Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenergic receptors.

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

[125I]-(−)-cyanopindolol (ICYP) as the radioligand.

-

This compound (unlabeled).

-

Propranolol (for non-specific binding determination).

-

Assay Buffer: 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

In a 96-well plate, combine membrane preparations (2-15 µg of protein) with varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Add a fixed concentration of [125I]-ICYP (e.g., 60-80 pM).

-

For the determination of non-specific binding, a parallel set of tubes is prepared in the presence of a high concentration of propranolol (e.g., 1 µM).

-

Incubate the mixture for 60 minutes at 37°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol is based on methods to assess the functional antagonism of Gαs-coupled receptors.

Objective: To measure the ability of this compound to inhibit agonist-induced cAMP accumulation.

Materials:

-

CHO cells stably expressing the human β3-adrenergic receptor.

-

Isoproterenol (a non-selective β-agonist).

-

This compound.

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

Lysis buffer.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed CHO-hβ3-AR cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of IBMX (e.g., 0.5 mM).

-

Stimulate the cells with a fixed concentration of isoproterenol (e.g., EC80 concentration) for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen assay format.

-

Generate concentration-response curves for the inhibition of isoproterenol-stimulated cAMP production by this compound.

-

Determine the IC50 value from the concentration-response curve.

Western Blotting for Erk1/2 and p38 MAPK Phosphorylation

This protocol outlines the general steps for detecting the activation of MAPK signaling pathways.

Objective: To determine the ability of this compound to induce the phosphorylation of Erk1/2 and p38 MAPK.

Materials:

-

CHO-K1 cells stably expressing the human β3-adrenergic receptor.

-

This compound.

-

Serum-free medium.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and blotting apparatus.

Procedure:

-

Seed CHO-hβ3-AR cells and grow to 80-90% confluence.

-

Serum-starve the cells for 4-18 hours prior to stimulation.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein.

-

Quantify the band intensities using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of this compound on MAPK phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for studying the β3-adrenergic receptor. Its mechanism of action as a selective antagonist of the canonical Gαs-cAMP pathway, coupled with its biased agonist activity towards the Gαi/o-MAPK pathway, provides a clear example of the principle of functional selectivity at GPCRs. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the nuanced signaling of the β3-adrenergic receptor and for those in the process of developing novel therapeutics targeting this receptor. The distinct signaling profile of this compound underscores the importance of characterizing ligand activity across multiple downstream pathways to fully understand their potential physiological and therapeutic effects.

References

- 1. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 2. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

L748337: A Comprehensive Technical Guide to its β3-Adrenergic Receptor Antagonist Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[1] While initially explored for its potential in metabolic and cardiovascular diseases, recent research has highlighted its role in cancer biology and other physiological processes.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, including its binding affinity, selectivity, and functional antagonist activity. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data for this compound's interaction with adrenergic receptors.

Table 1: Binding Affinity of this compound for Human Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Reference |

| β3-Adrenergic Receptor | 4.0 | [1] |

| β2-Adrenergic Receptor | 204 | [1] |

| β1-Adrenergic Receptor | 390 | [1] |

Table 2: Functional Antagonist and Biased Agonist Activity of this compound

| Assay | Parameter | Value | Cell Line | Reference |

| Isoproterenol-stimulated cAMP accumulation | IC50 | 6 nM | CHO cells expressing human β3-AR | |

| ERK1/2 Phosphorylation | pEC50 | 11.6 | CHO-K1 cells expressing human β3-AR | [1][3] |

Signaling Pathways

This compound exhibits complex signaling properties. As a competitive antagonist, it blocks the canonical Gs-protein-coupled pathway activated by β3-AR agonists, thereby inhibiting adenylyl cyclase and subsequent cyclic AMP (cAMP) production.[4] Interestingly, this compound also demonstrates biased agonism by predominantly coupling to Gi proteins, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the phosphorylation of ERK1/2.[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of this compound to β-adrenergic receptors expressed in Chinese Hamster Ovary (CHO) cells.

Protocol Steps:

-

Cell Culture: Culture CHO cells stably expressing the human β1, β2, or β3-adrenergic receptor subtype in appropriate growth medium.

-

Membrane Preparation: Harvest cells and homogenize in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-L748337), and a range of concentrations of unlabeled this compound.[2] Incubate at room temperature for a defined period to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use a non-linear regression analysis to fit the data to a one-site or two-site competition model and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional antagonist effect of this compound on agonist-induced cAMP production.

Protocol Steps:

-

Cell Seeding: Seed CHO cells expressing the human β3-adrenergic receptor into a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short period.

-

Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a defined time at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the biased agonist activity of this compound by measuring the phosphorylation of ERK1/2.

Protocol Steps:

-

Cell Treatment: Culture CHO-K1 cells stably expressing the human β3-adrenoceptor and treat with various concentrations of this compound for a specified time.[1]

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2. Subsequently, strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.

-

Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of the this compound concentration and determine the pEC50 value.

In Vivo Applications

This compound has been investigated in various in vivo models, demonstrating its potential therapeutic utility.

Melanoma Mouse Model

In a mouse model of melanoma using B16F10 cell inoculation, this compound has been shown to exhibit anti-cancer effects.[1][5]

-

Animal Model: C57BL/6 mice.

-

Tumor Induction: Subcutaneous injection of B16F10 melanoma cells.[5]

-

Treatment Protocol: Intraperitoneal injection of this compound at a dose of 5 mg/kg, starting 10 days post-inoculation and continuing until day 18.[1]

-

Observed Effects: Decreased tumor growth and reduced tumor vasculature.[1]

Conclusion

This compound is a valuable pharmacological tool for studying the β3-adrenergic receptor. Its high potency and selectivity, coupled with its interesting biased agonist properties, make it a subject of ongoing research. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the β3-AR with antagonists like this compound in various disease contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β3‐Adrenoceptor as a potential immuno‐suppressor agent in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L748337 in Research

Introduction: L748337 is a potent and selective pharmacological tool primarily used in scientific research to investigate the function of the β3-adrenergic receptor (β3-AR). It is classified as a competitive β3-adrenoceptor antagonist, demonstrating significant selectivity over the β1 and β2-adrenoceptor subtypes.[1][2] Its high affinity for the human β3-AR makes it a valuable reagent for characterizing the physiological and pathological roles of this receptor.[3] Research applications for this compound are diverse, spanning fields such as oncology, metabolic disease, and cardiovascular science.[1][4]

Core Mechanism of Action

This compound functions as a competitive antagonist at the β3-adrenergic receptor.[2] In the canonical signaling pathway, β3-AR activation by an agonist leads to the stimulation of a Gs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). This compound effectively blocks this agonist-induced cAMP accumulation.

Interestingly, this compound also exhibits properties of a biased agonist. While it antagonizes the Gs-cAMP pathway, it has been shown to independently promote G-protein coupling to activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, leading to the phosphorylation of Erk1/2.[1][3][5][6] This dual functionality makes this compound a sophisticated tool for dissecting the nuanced signaling pathways downstream of the β3-AR.

Quantitative Data Summary

The binding affinities and functional potencies of this compound have been characterized across various experimental systems.

Table 1: Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Species | Source |

| Human β3-AR | 4.0 | Human | [1][2] |

| Human β1-AR | 390 | Human | [1][2] |

| Human β2-AR | 204 | Human | [1][2] |

| Human β3-AR ([³H]-L748337) | ~2.0 | Human | [7][8] |

| Rat β3-AR ([³H]-L748337) | 12 - 95 | Rat | [7][8] |

This data highlights the significant selectivity of this compound for the human β3-AR over β1-AR and β2-AR subtypes, as well as its higher affinity for the human receptor compared to the rodent counterpart.[3][7]

Table 2: Functional Assay Potency

| Assay | Parameter | Value | Cell System | Source |

| cAMP Accumulation (Isoproterenol-stimulated) | IC50 | 6 nM | CHO cells | |

| Erk1/2 Phosphorylation | pEC50 | 11.6 | CHO cells | [1][3] |

| Extracellular Acidification Rate (ECAR) | pEC50 | 7.2 | CHO cells | [6] |

Signaling Pathways and Logical Relationships

The dual antagonist and biased agonist nature of this compound can be visualized through its differential engagement of downstream signaling pathways.

Caption: Dual signaling roles of this compound at the β3-adrenergic receptor.

Research Applications and Experimental Protocols

Oncology Research

This compound is utilized to study the role of β3-AR in cancer, particularly melanoma.[1] Studies have shown that this compound can inhibit inducible nitric oxide synthase (iNOS) expression, reduce nitric oxide-mediated cell proliferation, and induce apoptosis in melanoma cell lines.[4] In vivo models have demonstrated its ability to decrease tumor growth and vasculature.[1]

Key Experimental Protocol: In Vivo Melanoma Model

-

Animal Model: Mice are inoculated with B16F10 melanoma cells to induce tumor growth.

-

Compound Preparation: this compound is dissolved in a vehicle solution, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, to achieve a clear solution.[1]

-

Administration: this compound is administered via intraperitoneal injection, typically at a dose of 5 mg/kg, starting from a set time point after cell inoculation (e.g., day 10) and continuing for a defined period (e.g., until day 18).[1]

-

Endpoints: Tumor volume and weight are measured at the end of the study. Tumor vasculature can be assessed through immunohistochemical analysis of excised tumors.

Receptor Pharmacology and Radioligand Binding

A tritiated version, [³H]-L748337, has been developed and is considered a highly promising radioligand for selectively labeling and quantifying human β3-adrenoceptors due to its high affinity and selectivity.[3][7][8]

Key Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human β3-AR.[2][8]

-

Incubation: Cell membranes are incubated with a fixed concentration of [³H]-L748337 in a suitable buffer.

-

Competition Binding: For competition assays, increasing concentrations of an unlabeled competitor ligand are included in the incubation mixture.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine parameters such as Kd (dissociation constant), Bmax (receptor density), and Ki (inhibitory constant) for competitor ligands.

Caption: General workflow for a [³H]-L748337 radioligand binding assay.

Cardiovascular Research

This compound is used to investigate the influence of β3-AR signaling on cardiac function and hemodynamics. For instance, it has been studied for its ability to modify the effects of other adrenergic agents, such as dobutamine. One study in an anesthetized pig model found that this compound could attenuate dobutamine-induced cardiac inefficiency while preserving its positive inotropic effects.[9][10]

Key Experimental Protocol: In Vivo Hemodynamic Study

-

Animal Model: Anesthetized domestic pigs (Sus scrofa domesticus) are surgically instrumented for hemodynamic monitoring.[10]

-

Instrumentation: Includes epicardial echocardiography and sonomicrometric crystals for measuring cardiac dimensions and function.[10]

-

Drug Infusion: A baseline is established, followed by infusion of an adrenergic agonist like dobutamine. This compound is then co-infused to assess its modulatory effects.

-

Measurements: Key parameters such as cardiac output, blood pressure, and indices of cardiac contractility and efficiency (e.g., pressure-volume area and myocardial oxygen consumption) are recorded throughout the experiment.[10]

Metabolic and Urological Research

The compound is also applied in studies of lipolysis in adipocytes and smooth muscle relaxation.[2][3] For example, this compound can inhibit the lipolytic response triggered by β3-AR agonists in isolated primate adipocytes.[2] It has also been used in isolated tissue bath experiments to study the relaxation of detrusor muscle from the urinary bladder, contributing to research on overactive bladder syndrome.[3][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Tissue functions mediated by β3-adrenoceptors—findings and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The β3 Adrenergic Receptor Antagonist L-748,337 Attenuates Dobutamine-Induced Cardiac Inefficiency While Preserving Inotropy in Anesthetized Pigs - PMC [pmc.ncbi.nlm.nih.gov]

L748337: A Technical Guide to its Interaction with the β3-Adrenergic Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the signaling pathways modulated by L748337, a potent and selective antagonist of the β3-adrenergic receptor (β3-AR). While primarily classified as an antagonist due to its inhibition of the canonical Gs-coupled adenylyl cyclase pathway, this compound exhibits biased agonism by activating the Gi-coupled MAPK/Erk1/2 signaling cascade. This document details the dual signaling effects of this compound, presenting quantitative data on its binding affinity and functional activity. Furthermore, it provides comprehensive, step-by-step experimental protocols for key assays relevant to the study of this compound and similar compounds, along with visual representations of the signaling pathways and experimental workflows.

Introduction

The β3-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily, predominantly expressed in adipose tissue and the urinary bladder.[1] Its activation is primarily associated with the stimulation of adenylyl cyclase via a stimulatory G protein (Gs), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates physiological responses such as lipolysis and thermogenesis.[1][2] However, emerging evidence indicates that the β3-AR can also couple to an inhibitory G protein (Gi), activating alternative signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.[3][4]

This compound is a well-characterized pharmacological tool used in the study of β3-AR signaling. It is a competitive antagonist that demonstrates high selectivity for the β3-AR over β1- and β2-AR subtypes.[5][6] A key characteristic of this compound is its ability to act as a biased agonist. While it effectively blocks agonist-induced cAMP accumulation, it independently promotes the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (Erk1/2) through a Gi-dependent mechanism.[5][7] This dual functionality makes this compound a valuable compound for dissecting the complex signaling networks downstream of the β3-AR.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with adrenergic receptors.

Table 1: Binding Affinity of this compound for Human Adrenergic Receptors [5][6]

| Receptor Subtype | Ki (nM) |

| β3-Adrenergic Receptor | 4.0 |

| β2-Adrenergic Receptor | 204 |

| β1-Adrenergic Receptor | 390 |

Table 2: Functional Activity of this compound [5][6][7]

| Functional Assay | Parameter | Value |

| Inhibition of Isoproterenol-stimulated cAMP accumulation | IC50 (nM) | 6 |

| Activation of Erk1/2 Phosphorylation | pEC50 | 11.6 |

Signaling Pathways

This compound modulates two distinct signaling pathways downstream of the β3-adrenergic receptor: the Gs-cAMP pathway (as an antagonist) and the Gi-MAPK pathway (as an agonist).

Antagonism of the Gs-cAMP Pathway

In the canonical signaling pathway, agonist binding to the β3-AR activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This compound competitively binds to the β3-AR, preventing agonist binding and thereby inhibiting the downstream production of cAMP.

Figure 1. Antagonistic effect of this compound on the Gs-cAMP pathway.

Activation of the Gi-MAPK Pathway

This compound demonstrates biased agonism by activating the Gi protein pathway.[5][7] This leads to a signaling cascade that results in the phosphorylation and activation of Erk1/2, key components of the MAPK pathway. This activation is independent of Gs signaling and can be blocked by pertussis toxin, a known inhibitor of Gi proteins.[7]

References

- 1. HTRF cAMP Gs Dynamic Detection Kit, 1,000 Assay Points | Revvity [revvity.com]

- 2. cAMP accumulation assay [bio-protocol.org]

- 3. benchchem.com [benchchem.com]

- 4. 3.4. Western Blotting and Detection [bio-protocol.org]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

L748337: A Technical Guide to its Selectivity for the β3-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), exhibiting significantly lower affinity for β1- and β2-AR subtypes. This selectivity makes it a valuable tool for investigating the physiological and pathophysiological roles of the β3-AR. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailing the quantitative binding affinities, comprehensive experimental protocols for their determination, and the associated signaling pathways.

Quantitative Selectivity Profile

The selectivity of this compound for the human β3-AR over β1- and β2-ARs has been determined through competitive radioligand binding assays. The equilibrium dissociation constants (Ki) from these studies are summarized below.

| Receptor Subtype | This compound Ki (nM) | Reference |

| β3-Adrenergic Receptor | 4.0 | [1][2][3] |

| β1-Adrenergic Receptor | 390 | [1][2][3] |

| β2-Adrenergic Receptor | 204 | [1][2][3] |

Table 1: Binding Affinity of this compound for Human β-Adrenergic Receptor Subtypes.

Based on these Ki values, this compound is approximately 97.5-fold more selective for the β3-AR than for the β1-AR and 51-fold more selective for the β3-AR than for the β2-AR.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay using whole cells stably expressing human β-adrenergic receptor subtypes.

2.1.1. Materials

-

Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with human β1, β2, or β3-adrenergic receptor cDNA.

-

Radioligand: [3H]-CGP 12177, a non-selective β-adrenergic receptor antagonist.

-

Competitor: this compound.

-

Non-specific binding control: Propranolol (10 µM) for β1 and β2-ARs; SR 59230A (10 µM) for β3-AR.

-

Assay Buffer: Serum-free cell culture medium.

-

Scintillation Cocktail: A suitable cocktail for detecting tritium.

-

Instrumentation: 96-well cell culture plates, liquid scintillation counter.

2.1.2. Experimental Workflow

2.1.3. Detailed Steps

-

Cell Culture: Seed CHO or HEK cells stably expressing the desired human β-AR subtype into white-sided, clear-bottomed 96-well plates and grow to confluence.

-

Assay Preparation: On the day of the assay, remove the growth medium from each well.

-

Competition Binding:

-

Add 100 µL of serum-free medium containing the competing ligand (this compound) at twice the final desired concentration to each well. A typical concentration range would be from 10-11 to 10-5 M.

-

Immediately add a fixed concentration of [3H]-CGP 12177. The concentration of the radioligand should be close to its KD for the respective receptor subtype.

-

For determining non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol for β1/β2, or 10 µM SR 59230A for β3).

-

-

Incubation: Incubate the plates for 2 hours at 37°C in a humidified incubator with 5% CO2 to reach binding equilibrium.[4]

-

Termination and Scintillation Counting:

-

Aspirate the assay medium and wash the cells multiple times with ice-cold buffer to remove unbound radioligand.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

-

Functional Assay: cAMP Accumulation

This protocol describes how to measure the antagonistic effect of this compound on agonist-stimulated cyclic adenosine monophosphate (cAMP) accumulation in cells expressing β-adrenergic receptors.

2.2.1. Materials

-

Cells: CHO or HEK cells stably expressing the human β3-adrenergic receptor.

-

Agonist: Isoproterenol, a non-selective β-adrenergic agonist.

-

Antagonist: this compound.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen).

-

Stimulation Buffer: A buffer compatible with the chosen cAMP assay kit, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Instrumentation: Plate reader compatible with the chosen cAMP assay format.

2.2.2. Experimental Workflow

2.2.3. Detailed Steps

-

Cell Preparation: Seed CHO or HEK cells stably expressing the human β3-AR in the appropriate cell culture plates (e.g., 96-well plates) and grow to the desired confluency.

-

Antagonist Pre-incubation:

-

Remove the growth medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing various concentrations of this compound to the cells.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation: Add a fixed concentration of isoproterenol (typically at its EC80 concentration to ensure a robust signal) to the wells and incubate for an additional period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP assay kit.

-

Perform the cAMP measurement following the kit's instructions. This typically involves the addition of detection reagents.

-

-

Data Analysis:

-

Read the plate on a plate reader compatible with the assay format.

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the isoproterenol-stimulated cAMP production.[3][5]

-

Signaling Pathways

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades.

β1 and β2-Adrenergic Receptor Signaling

β1- and β2-ARs primarily couple to the stimulatory G-protein, Gs. Activation of this pathway leads to the production of the second messenger cAMP and subsequent activation of Protein Kinase A (PKA).

β3-Adrenergic Receptor Signaling

The β3-AR exhibits dual coupling to both Gs and the inhibitory G-protein, Gi. While the Gs pathway is similar to that of β1/β2-ARs, the Gi pathway activation leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This compound has been shown to predominantly act as an antagonist at the Gs pathway while potentially acting as a biased agonist at the Gi pathway, leading to the phosphorylation of Erk1/2.[1][2]

Conclusion

This compound is a highly selective antagonist for the human β3-adrenergic receptor, making it an indispensable pharmacological tool. The provided data and protocols offer a comprehensive resource for researchers investigating the nuanced roles of the β3-AR in health and disease. Understanding its selectivity profile and the methodologies to confirm it is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting this receptor.

References

- 1. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

In Vivo Applications of L748337: A Technical Guide to Animal Models and Core Methodologies

Audience: Researchers, scientists, and drug development professionals.

Introduction

L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR), demonstrating significant research applications in oncology, cardiovascular disease, and metabolic disorders. Its selectivity for the β3-AR over β1- and β2-AR subtypes makes it a valuable tool for elucidating the physiological and pathological roles of the β3-adrenergic system.[1][2] This technical guide provides an in-depth overview of the in vivo studies conducted with this compound, with a focus on the animal models employed and detailed experimental protocols. The information is intended to equip researchers with the necessary knowledge to design and execute robust preclinical studies involving this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vivo and in vitro studies, providing a comparative overview of its pharmacological profile and application in different animal models.

Table 1: Pharmacological Profile of this compound

| Parameter | Species/System | Value | Reference |

| Ki (β3-AR) | Human (cloned) | 4.0 nM | [1][2] |

| Ki (β1-AR) | Human (cloned) | 390 nM | [1] |

| Ki (β2-AR) | Human (cloned) | 204 nM | [1] |

| pEC50 (Erk1/2 Phosphorylation) | CHO-K1 cells (human β3-AR) | 11.6 | [1] |

| IC50 (Isoproterenol-induced cAMP accumulation) | Not Specified | 6 nM | [2] |

Table 2: Summary of In Vivo Studies with this compound

| Animal Model | Application | Dosage | Route of Administration | Key Findings | Reference |

| Mouse (Melanoma) | Cancer | 5 mg/kg | Intraperitoneal | Decreased tumor growth and vascularization. | [1] |

| Pig (Anesthetized) | Cardiovascular | 50 µg/kg (bolus) | Intravenous | Attenuated dobutamine-induced cardiac inefficiency. | [3] |

| Mouse (C26 Tumor Cachexia) | Cancer/Metabolism | Not Specified | Not Specified | A derivative of this compound alleviated weight loss and inhibited tumor growth. | [4] |

| Mouse (WT and β2-AR KO) | Urology | 1-10 µM (in vitro) | Not Applicable | Blocked β3-AR agonist-induced detrusor muscle relaxation. | |

| Rhesus Monkey | Metabolism | Not Specified | Not Specified | Inhibited β3-AR agonist-induced lipolysis. |

Signaling Pathways

This compound, as a β3-AR antagonist, modulates downstream signaling cascades. The β3-AR is known to couple to both Gs and Gi proteins, leading to the activation of distinct signaling pathways. The following diagrams illustrate these pathways.

Note: While this compound is primarily an antagonist of Gs-mediated signaling, it has been shown to act as a biased agonist for the Gi-mediated pathway, leading to Erk1/2 phosphorylation.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. Where specific protocols for this compound studies were not fully available, a general protocol for the animal model is provided, supplemented with the this compound-specific details that have been published.

Murine Melanoma Model

Objective: To evaluate the in vivo efficacy of this compound on tumor growth and angiogenesis.

Experimental Workflow:

Methodology:

-

Cell Culture: B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.

-

Tumor Cell Inoculation: Mice are subcutaneously injected in the flank with 1 x 10^5 B16F10 cells in 100 µL of sterile phosphate-buffered saline (PBS).

-

Treatment:

-

Treatment begins 10 days post-inoculation.

-

This compound is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg daily until day 18.[1]

-

A control group receives vehicle (e.g., saline or DMSO solution) on the same schedule.

-

-

Tumor Monitoring: Tumor volume is measured every two days using calipers, and calculated using the formula: (length x width^2) / 2.

-

Endpoint Analysis:

-

On day 18, mice are euthanized, and tumors are excised and weighed.

-

Tumor Vascularization Assessment: A portion of the tumor is fixed in formalin and embedded in paraffin. Sections are stained with an anti-CD31 antibody to visualize endothelial cells and quantify microvessel density.

-

Porcine Model of Cardiac Inefficiency

Objective: To investigate the effect of this compound on dobutamine-induced cardiac inefficiency.

Methodology:

-

Animal Model: Domestic pigs of either sex (approximately 30-40 kg) are used.

-

Anesthesia and Surgical Preparation:

-

Animals are premedicated and anesthesia is induced and maintained with a continuous infusion of anesthetic agents.

-

A midline sternotomy is performed to expose the heart (open-chest model).

-

Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration. A catheter is also placed in the coronary sinus for blood sampling to measure myocardial oxygen consumption.

-

A pressure-volume catheter is inserted into the left ventricle to measure cardiac work.

-

-

Experimental Protocol:

-

Baseline hemodynamic and metabolic measurements are taken.

-

A continuous intravenous infusion of dobutamine (5 µg/kg/min) is initiated.[3]

-

The this compound group receives a single intravenous bolus of this compound (50 µg/kg) in addition to the dobutamine infusion.[3]

-

A control group receives a saline infusion.

-

Measurements are repeated at 30 minutes and 6 hours after the start of the infusion.

-

-

Data Analysis:

-

Cardiac Energetics: Myocardial oxygen consumption (MVO2) is calculated from coronary blood flow and the arteriovenous oxygen difference.

-

Hemodynamics: Left ventricular pressure, volume, heart rate, and arterial blood pressure are continuously recorded.

-

Cardiac Efficiency: This is assessed by relating MVO2 to left ventricular work (pressure-volume area).

-

Murine Model of Cancer Cachexia (C26)

Objective: To assess the potential of this compound derivatives to mitigate cancer-induced cachexia.

Methodology:

-

Cell Culture: Colon-26 (C26) carcinoma cells are maintained in an appropriate culture medium.

-

Animal Model: BALB/c or CD2F1 mice are commonly used for this model.

-

Tumor Inoculation: 1 x 10^6 C26 cells are injected subcutaneously into the flank of the mice.

-

Monitoring:

-

Tumor growth is monitored by caliper measurements.

-

Body weight is recorded daily.

-

Food and water intake may also be monitored.

-

-

Treatment: A derivative of this compound (compound 23d in the cited study) is administered. The exact dose and schedule would be determined by the specific experimental design.[4]

-

Endpoint Analysis:

-

At the end of the study (typically when control mice show significant weight loss), mice are euthanized.

-

Tumors, muscles (e.g., gastrocnemius, tibialis anterior), and fat pads (e.g., epididymal) are dissected and weighed.

-

Biochemical Analysis: Muscle tissue can be analyzed for markers of protein degradation, such as the expression of muscle-specific E3 ubiquitin ligases (e.g., atrogin-1/MAFbx and MuRF-1) by qPCR or Western blotting.

-

Conclusion

This compound is a well-characterized and selective β3-adrenergic receptor antagonist that has proven to be a valuable research tool in a variety of in vivo models. The studies summarized in this guide highlight its potential therapeutic applications in oncology, cardiovascular disease, and metabolic disorders. The detailed protocols provided offer a foundation for researchers to further investigate the role of the β3-adrenergic system in health and disease using this potent pharmacological agent. As research progresses, the continued use of this compound in well-defined animal models will be crucial for translating preclinical findings into potential clinical benefits.

References

- 1. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Colon-26 Carcinoma Tumor-bearing Mouse as a Model for the Study of Cancer Cachexia [scholarworks.indianapolis.iu.edu]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of L748337 in MAPK Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L748337 is a potent and selective antagonist for the β3-adrenergic receptor (β3-AR). While classically defined as an antagonist due to its inhibition of Gs-mediated cyclic AMP (cAMP) accumulation, this compound exhibits a fascinating phenomenon known as biased agonism or ligand-directed signaling. This guide delves into the core mechanism of this compound, focusing on its distinct role in activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Through a comprehensive review of key experimental data, this document provides detailed methodologies, quantitative data summaries, and visual representations of the signaling cascades involved. This technical guide is intended to serve as a valuable resource for researchers investigating β3-AR pharmacology and those in the field of drug development exploring the therapeutic potential of biased ligands.

Introduction

The β3-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key regulator of various physiological processes. While traditional agonists and antagonists of β3-AR have been well-characterized, the emergence of biased ligands like this compound has opened new avenues for understanding GPCR signaling complexity. This compound presents a unique pharmacological profile: it acts as a competitive antagonist at the β3-AR by blocking the canonical Gs-cAMP pathway, yet simultaneously functions as a potent agonist for the Gi-mediated activation of the MAPK pathways, specifically the Extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 MAPK cascades.[1][2][3] This dual functionality underscores the principle of ligand-directed signaling, where the conformation of the receptor stabilized by a ligand dictates the engagement of specific downstream signaling partners.

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency in activating MAPK signaling pathways. The primary experimental system for these studies is Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor.

Table 1: Binding Affinity (Ki) of this compound for Human β-Adrenergic Receptors

| Receptor Subtype | Ki (nM) |

| β3-AR | 4.0 |

| β2-AR | 204 |

| β1-AR | 390 |

Data derived from radioligand binding assays.[1]

Table 2: Functional Potency (pEC50) of this compound in Activating MAPK Signaling Pathways in CHO-K1 cells expressing human β3-AR

| Signaling Pathway | pEC50 |

| Erk1/2 Phosphorylation | 11.6 |

| p38 MAPK Phosphorylation | 5.7 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[1]

Signaling Pathways

The signaling mechanism of this compound at the β3-adrenergic receptor is a prime example of biased agonism. While it inhibits the Gs-adenylyl cyclase-cAMP pathway, it promotes the coupling of the receptor to inhibitory G-proteins (Gi/o). This initiates a downstream cascade leading to the phosphorylation and activation of Erk1/2 and p38 MAPK.

This compound-Induced MAPK Signaling Pathway

Caption: this compound activates MAPK signaling via Gi/o coupling.

Contrasting Signaling of a Conventional Agonist vs. This compound

Caption: Divergent signaling pathways of β3-AR ligands.

Experimental Protocols

Cell Culture

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β3-adrenergic receptor.

-

Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain receptor expression.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a brief incubation with a 0.05% Trypsin-EDTA solution. The trypsin is neutralized with growth medium, and the cells are pelleted by centrifugation, resuspended in fresh medium, and seeded into new culture vessels.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the β3-AR.

-

Membrane Preparation:

-

CHO-K1 cells expressing β3-AR are grown to confluency, harvested, and washed with ice-cold PBS.

-

Cells are homogenized in a lysis buffer (e.g., 5 mM Tris-HCl, 2 mM EDTA, pH 7.4) using a Dounce homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and intact cells.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

-

Binding Reaction:

-

In a 96-well plate, add a constant concentration of a radiolabeled β-adrenergic ligand (e.g., [125I]-cyanopindolol).

-

Add increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: The data are fitted to a one-site competition binding model using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Western Blotting for Phospho-Erk1/2 and Phospho-p38 MAPK

This technique is used to measure the activation of the MAPK pathways.

-

Cell Treatment:

-

CHO-K1 cells expressing β3-AR are seeded in multi-well plates and grown to near confluency.

-

Cells are serum-starved for a period (e.g., 4-6 hours) to reduce basal MAPK activation.

-

Cells are then treated with various concentrations of this compound for a specific time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

After treatment, the medium is removed, and cells are washed with ice-cold PBS.

-

Cells are lysed on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

The cell lysates are collected and cleared by centrifugation.

-

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of Erk1/2 (p-Erk1/2) or p38 (p-p38).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

-

Normalization: To ensure equal protein loading, the membranes are stripped and re-probed with antibodies against total Erk1/2 and total p38. The density of the phosphorylated protein bands is normalized to the density of the total protein bands.

Pertussis Toxin Inhibition Assay

This assay is used to confirm the involvement of Gi/o proteins in this compound-mediated MAPK activation.

-

Cell Treatment:

-

CHO-K1 cells expressing β3-AR are pre-treated with pertussis toxin (PTX) at a concentration of 100 ng/mL for 16-18 hours. PTX ADP-ribosylates the alpha subunit of Gi/o proteins, preventing their interaction with GPCRs.

-

A control group of cells is treated with the vehicle for PTX.

-

-

This compound Stimulation and Western Blotting:

-

Following PTX pre-treatment, the cells are stimulated with this compound.

-

The activation of Erk1/2 and p38 is then assessed by Western blotting as described in section 4.3.

-

-

Expected Outcome: A significant reduction or complete blockade of this compound-induced Erk1/2 and p38 phosphorylation in PTX-treated cells compared to control cells indicates that the signaling is dependent on Gi/o proteins.[1]

Experimental Workflow Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the pharmacology of L748337

An In-depth Technical Guide to the Pharmacology of L748337

Introduction

This compound is a potent and selective antagonist of the human β3-adrenergic receptor (β3-AR).[1] It belongs to the aryloxypropanolamine benzenesulfonamide class of compounds.[1] While primarily classified as an antagonist, particularly in the context of Gs-coupled signaling, this compound exhibits biased agonism, activating Gi-coupled pathways.[2][3][4] This dual functionality makes it a valuable tool for dissecting the complex signaling cascades associated with the β3-AR. This guide provides a comprehensive overview of the pharmacology of this compound, including its binding characteristics, signaling pathways, and the experimental protocols used for its characterization.

Pharmacodynamics

Mechanism of Action

This compound acts as a competitive antagonist at the human β3-adrenergic receptor.[1] Its primary antagonistic activity is observed in the canonical Gs-protein coupled pathway, where it inhibits agonist-induced cyclic AMP (cAMP) accumulation. However, this compound also demonstrates agonist activity through G-protein-coupled pathways, specifically by stimulating the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 mitogen-activated protein kinase (MAPK).[2][4] This activity is mediated through the Gαi/o subunit, as it is sensitive to pertussis toxin.[4][5] This phenomenon, where a ligand acts as an antagonist for one signaling pathway and an agonist for another at the same receptor, is known as biased agonism or ligand-directed signaling.[6]

Binding Affinity and Selectivity

This compound exhibits high affinity for the human β3-adrenergic receptor and displays significant selectivity over β1- and β2-adrenergic subtypes.[1] The binding affinities (Ki) of this compound for the human β-adrenergic receptor subtypes are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| Human β3-AR | 4.0 ± 0.4 | [1] |

| Human β1-AR | 390 ± 154 | [1] |

| Human β2-AR | 204 ± 75 | [1] |

This compound has a notably lower affinity for the rat β3-adrenergic receptor compared to the human subtype, with Ki values in the range of 12-95 nM for the rat receptor.[7][8] This species-specific difference is an important consideration for in vivo studies.

Signaling Pathways

The dual antagonistic and agonistic nature of this compound is a result of its ability to stabilize different conformational states of the β3-adrenergic receptor, leading to the activation of distinct downstream signaling pathways.

-

Antagonistic (Gs-coupled) Pathway: this compound competitively inhibits the binding of β3-AR agonists, thereby preventing the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.

-

Agonistic (Gi-coupled) Pathway: this compound independently activates Gi-protein signaling, leading to the phosphorylation and activation of the MAPK/Erk pathway.[2][4]

The following diagram illustrates the divergent signaling pathways modulated by this compound at the β3-adrenergic receptor.

Quantitative Pharmacology

In Vitro Activity

The functional activity of this compound has been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation (inhibition of Isoproterenol response) | CHO cells expressing human β3-AR | IC50 | 6 nM | |

| Erk1/2 Phosphorylation | CHO-K1 cells expressing human β3-AR | pEC50 | 11.6 | [2][4] |

| p38 MAPK Phosphorylation | CHO-K1 cells expressing human β3-AR | pEC50 | 5.7 | [4] |

| Extracellular Acidification Rate (ECAR) | CHO-K1 cells expressing human β3-AR | pEC50 | 7.2 | [5] |

In Vivo Activity

In vivo studies have demonstrated the biological effects of this compound. For instance, in a murine melanoma model, intraperitoneal injection of L-748337 at a dose of 5 mg/kg was shown to decrease tumor growth and vasculature.[2]

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for characterizing the binding of this compound to β-adrenergic receptors have been described.[1][7]

-

Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human cloned β1-, β2-, or β3-adrenergic receptor.[1]

-

Assay Conditions: Binding assays are typically performed in a buffer containing Tris-HCl and MgCl2.

-

Radioligand: [3H]-L 748,337 can be used as the radioligand for direct binding studies to the human β3-AR.[7] For competition binding assays, a non-selective radioligand like [125I]-iodocyanopindolol is often used.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound to determine its binding affinity.

-

Detection: Bound radioactivity is separated from free radioactivity by rapid filtration, and the amount of bound radioligand is quantified by liquid scintillation counting.

-

Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

cAMP Accumulation Assay

The antagonistic effect of this compound on Gs-signaling is typically measured using a cAMP accumulation assay.

-

Cell Culture: CHO cells expressing the human β3-AR are plated in multi-well plates.

-

Treatment: Cells are pre-incubated with various concentrations of this compound before being stimulated with a β-AR agonist, such as isoproterenol.

-

Lysis and Detection: After stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

-

Data Analysis: The IC50 value for this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

MAPK Phosphorylation Assays

The agonistic effect of this compound on Gi-signaling is assessed by measuring the phosphorylation of Erk1/2 and p38 MAPK.[4]

-

Cell Culture and Treatment: CHO-K1 cells expressing the human β3-AR are treated with varying concentrations of this compound.

-

Protein Extraction: After treatment, cells are lysed, and protein concentrations are determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated forms of Erk1/2 and p38 MAPK. Total protein levels are also measured as a loading control.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

-

Data Analysis: The pEC50 values are calculated from the concentration-response curves for phosphorylation.

General Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological characterization of a compound like this compound.

Conclusion

This compound is a pharmacologically complex molecule that serves as a selective antagonist for the Gs-coupled pathway of the human β3-adrenergic receptor while simultaneously acting as a biased agonist for the Gi-coupled MAPK/Erk pathway. Its high affinity and selectivity for the human β3-AR, combined with its well-characterized dual signaling properties, make it an indispensable research tool for investigating the physiological and pathophysiological roles of this receptor. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. Potent and selective human beta(3)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tissue functions mediated by β3-adrenoceptors—findings and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The new radioligand [(3)H]-L 748,337 differentially labels human and rat β3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L748337 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L748337 is a potent and selective antagonist of the β3-adrenergic receptor (β3-AR). It displays significantly higher affinity for the β3-AR compared to β1-AR and β2-AR subtypes.[1][2][3] While classically defined as an antagonist in the context of Gs-cAMP signaling, this compound exhibits biased agonism, activating Gi-coupled signaling pathways that lead to the phosphorylation of mitogen-activated protein kinases (MAPK), specifically Erk1/2.[1][4][5] This unique pharmacological profile makes this compound a valuable tool for investigating the nuanced signaling of β3-AR and for potential therapeutic development in areas such as cancer and metabolic diseases.[1][5]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on common experimental readouts such as cAMP accumulation and Erk1/2 phosphorylation.

Data Presentation

Table 1: Binding Affinity and Potency of this compound

| Parameter | Receptor/Pathway | Value | Cell Line | Reference |

| Ki | Human β3-AR | 4.0 nM | - | [1][2][3] |

| Human β2-AR | 204 nM | - | [1][2][3] | |

| Human β1-AR | 390 nM | - | [1][2][3] | |

| pEC50 | Erk1/2 Phosphorylation | 11.6 | CHO-K1 cells expressing human β3-AR | [1][6] |

| p38 MAPK Phosphorylation | 5.7 | CHO-K1 cells expressing human β3-AR | [6] | |

| Extracellular Acidification Rate (ECAR) | 7.2 | CHO-K1 cells expressing human β3-AR | [1] | |

| IC50 | Isoproterenol-induced cAMP accumulation | 6 nM | - | [3] |

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the dual signaling pathways modulated by this compound at the β3-adrenergic receptor.

Caption: this compound signaling at the β3-AR.

General Experimental Workflow

This diagram outlines the typical workflow for studying the effects of this compound in cell culture.

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Cell Culture

This protocol provides guidelines for culturing cell lines commonly used in this compound studies.

1.1. Materials

-

Cell Lines:

-

Culture Media:

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

-

Trypsin-EDTA (0.25% or 0.05%).

-

Culture flasks and plates.

-

Humidified incubator at 37°C with 5% CO2.

1.2. Cell Thawing and Plating

-

Rapidly thaw the cryovial of cells in a 37°C water bath.[10]

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at approximately 150-400 x g for 5-10 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete medium.

-

Transfer the cell suspension to a culture flask at a recommended seeding density (e.g., 20,000 cells/cm² for CHO-K1).[5]

-

Incubate at 37°C in a 5% CO2 humidified incubator.

1.3. Cell Maintenance and Subculture

-

Monitor cell growth and media color. Change the medium every 2-3 days.

-

When cells reach 70-80% confluency, they are ready for subculturing.

-

Aspirate the culture medium and wash the cell monolayer once with PBS.

-

Add a minimal volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-5 volumes of complete culture medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Distribute the cell suspension into new culture flasks at the desired split ratio (e.g., 1:4 to 1:10 for CHO-K1).[8]

Protocol 2: Erk1/2 Phosphorylation Assay (Western Blot)

This protocol is designed to measure the activation of the MAPK pathway by this compound.

2.1. Materials

-

Cultured cells (e.g., CHO-K1 expressing β3-AR).

-

Serum-free culture medium.

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and blotting apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-Erk1/2 and Rabbit anti-total-Erk1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system (e.g., ChemiDoc).

2.2. Procedure

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: To reduce basal phosphorylation levels, replace the growth medium with serum-free medium and incubate for 4-12 hours.[11]

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 5-30 minutes) at 37°C.

-

Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling. b. Load 10-20 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.[11] c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature.[11] e. Incubate the membrane with the primary anti-phospho-Erk1/2 antibody overnight at 4°C.[11] f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11] h. Wash the membrane again three times with TBST. i. Apply the ECL substrate and capture the chemiluminescent signal.[11]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Erk1/2.[11]

Protocol 3: cAMP Accumulation Assay

This protocol measures the antagonistic effect of this compound on Gs-mediated signaling.

3.1. Materials

-

Cultured cells (e.g., CHO-K1 expressing β3-AR).

-

A β-adrenergic agonist (e.g., Isoproterenol).

-

This compound stock solution (in DMSO).

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay buffer (e.g., HBSS with HEPES and BSA).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well or 96-well assay plates.

3.2. Procedure

-

Harvest and seed cells into the appropriate assay plate at a density of 5,000-10,000 cells per well and incubate overnight.[12]

-

Antagonist Treatment: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.

-

Aspirate the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation: Prepare the β-agonist (e.g., Isoproterenol) at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to the wells already containing this compound.

-

Incubate for 30 minutes at room temperature.[12]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the specific instructions of the chosen cAMP assay kit.[12]

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a versatile pharmacological tool for dissecting the biased signaling of the β3-adrenergic receptor. The protocols provided herein offer a framework for investigating its effects in cell culture systems. Researchers should optimize these protocols based on their specific cell lines and experimental goals. Careful consideration of this compound's dual role as a cAMP antagonist and a MAPK pathway agonist is crucial for the accurate interpretation of experimental results.

References

- 1. The beta3-adrenoceptor agonist 4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507) and antagonist (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (this compound) activate different signaling pathways in Chinese hamster ovary-K1 cells stably expressing the human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-748,337 | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 4. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cet.bio [cet.bio]

- 6. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]